2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
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Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a complex organic compound that features a furan ring, a pyridazinone ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with the pyridine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazinones and related compounds.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-2-yl)ethyl)acetamide
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-5-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C17H16N4O3/c22-16(19-10-7-13-5-8-18-9-6-13)12-21-17(23)4-3-14(20-21)15-2-1-11-24-15/h1-6,8-9,11H,7,10,12H2,(H,19,22) |
InChI Key |
DOSRHCSLCQHXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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